molecular formula C10H2F12O4S B3093512 strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate CAS No. 1245785-21-0

strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Cat. No.: B3093512
CAS No.: 1245785-21-0
M. Wt: 501.7 g/mol
InChI Key: KEVXBFHXVKDJRZ-UHFFFAOYSA-L
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Description

Strontium hexafluoroacetylacetonate (chemical formula: C10H2F12O4Sr; IUPAC name: strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate) is a coordination complex featuring strontium(II) ions chelated by two hexafluoroacetylacetonate (hfac) ligands. Key properties include:

  • Molecular Weight: 501.72 g/mol
  • Appearance: Off-white powder
  • Melting Point: 260 °C (sublimes at 220 °C under 0.02 mmHg)
  • Solubility: Insoluble in water, soluble in organic solvents like acetone and tetrahydrofuran .
    This compound is widely used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for synthesizing strontium-containing thin films in electronics and optics .

Properties

IUPAC Name

strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Sr/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVXBFHXVKDJRZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F12O4Sr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, solvents like tetrahydrofuran, and other organic ligands . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate involves its interaction with molecular targets through its hexafluoro-4-oxopent-2-en-2-olate ligand . This ligand can coordinate with various metal ions, influencing the compound’s reactivity and stability. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Strontium hexafluoroacetylacetonate C10H2F12O4Sr 501.72 260 (sublimes at 220) Thin-film deposition, optoelectronics
Strontium acetylacetonate Sr(C5H7O2)2 ~290 (estimated) ~200 (decomposes) Less thermally stable; limited in CVD/ALD
Barium hexafluoroacetylacetonate C10H2F12O4Ba 541.74 ~270 High-temperature superconductors
Lead hexafluoroacetylacetonate C10H2F12O4Pb 621.30 N/A Catalysis, heavy-metal precursors
Nickel(II) hexafluoroacetylacetonate hydrate C10H2F12O4Ni·H2O 490.81 180–185 Magnetic materials, catalysis

Key Observations :

  • Thermal Stability: Fluorinated derivatives (e.g., Sr, Ba, Pb) exhibit higher melting points compared to non-fluorinated analogs (e.g., Sr acetylacetonate) due to stronger ligand-metal bonding and reduced electron density at the metal center .
  • Volatility: The hexafluoro substitution enhances volatility, making Sr hexafluoroacetylacetonate suitable for vapor-phase deposition. In contrast, non-fluorinated Sr acetylacetonate decomposes before sublimation .
  • Metal-Specific Trends : Larger metal ions (e.g., Ba<sup>2+</sup>, Pb<sup>2+</sup>) increase molecular weight and lattice constants in crystalline phases, as observed in Sr-substituted calcium phosphates .

Research Findings

  • Crystal Structure : Substitution of Ca<sup>2+</sup> with Sr<sup>2+</sup> in phosphates increases lattice constants by ~6%, highlighting Sr's larger ionic radius (1.26 Å vs. 1.00 Å for Ca<sup>2+</sup>) .
  • Solubility: Fluorination reduces aqueous solubility but improves compatibility with non-polar solvents, critical for homogeneous thin-film growth .
  • Toxicity : Lead hexafluoroacetylacetonate poses environmental risks, whereas Sr derivatives are comparatively benign .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting strontium salts (e.g., SrCl₂ or SrO) with fluorinated β-diketonate ligands under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are critical to avoid ligand decomposition. Purity validation requires X-ray diffraction (XRD) for crystallinity assessment, nuclear magnetic resonance (¹⁹F NMR) to confirm fluorination, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify Sr²⁺ content .

Q. How does the ligand geometry influence the coordination environment of strontium in this complex?

  • Methodological Answer : The hexafluoro-β-diketonate ligand’s steric and electronic effects dictate Sr²⁺ coordination. Single-crystal X-ray diffraction (SC-XRD) reveals bond angles (e.g., 109.5°–120.7° for Sr–O bonds) and coordination numbers. Computational modeling (DFT) can predict distortions caused by fluorine electronegativity, while EXAFS spectroscopy validates local atomic arrangements .

Q. What spectroscopic techniques are most effective for characterizing this compound’s thermal stability?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition temperatures (e.g., 200–300°C). Differential scanning calorimetry (DSC) detects phase transitions, complemented by Fourier-transform infrared (FTIR) spectroscopy to track ligand dissociation. In situ XRD can monitor structural changes during heating .

Advanced Research Questions

Q. How do solvent polarity and counterion selection impact the compound’s solubility and reactivity in catalytic applications?

  • Methodological Answer : Solvent polarity (measured via Kamlet-Taft parameters) affects ligand dissociation kinetics. For instance, polar aprotic solvents (e.g., DMSO) enhance solubility but may destabilize the Sr–O bond. Counterions like nitrate vs. chloride influence ionic strength and catalytic activity in cross-coupling reactions. Systematic studies using UV-Vis spectroscopy and cyclic voltammetry are recommended .

Q. What contradictions exist in reported crystallographic data for similar strontium-β-diketonate complexes, and how can they be resolved?

  • Methodological Answer : Discrepancies in bond lengths (e.g., Sr–F = 2.2–2.5 Å) may arise from crystallization conditions (e.g., solvent evaporation rate). High-resolution SC-XRD (synchrotron sources) and Hirshfeld surface analysis clarify packing effects. Comparative studies with analogs (e.g., Ca²⁺ or Ba²⁺ complexes) isolate Sr-specific trends .

Q. What computational approaches best predict the compound’s electronic structure and ligand-field splitting?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets accurately model Sr²⁺–ligand interactions. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption bands, while natural bond orbital (NBO) analysis quantifies charge transfer. Validation via experimental XPS data (e.g., Sr3d binding energies) is critical .

Methodological Challenges and Solutions

Q. How can researchers address inconsistencies in thermal decomposition pathways reported for fluorinated strontium complexes?

  • Solution : Combine TGA-MS (mass spectrometry) to identify gaseous byproducts (e.g., CF₃⁺ fragments) and in situ Raman spectroscopy to track intermediate phases. Replicate experiments under controlled humidity (<5% RH) to minimize hydrolysis artifacts .

Q. What strategies improve the reproducibility of Sr–β-diketonate syntheses across laboratories?

  • Solution : Standardize precursor purity (≥99.9% Sr salts, ligand recrystallization), reaction atmosphere (argon glovebox), and stoichiometric ratios (1:3 Sr:ligand). Interlaboratory round-robin trials with shared reference materials (e.g., NIST-traceable standards) enhance consistency .

Critical Research Gaps

  • Luminescence Properties : No studies correlate Sr²⁺ coordination geometry with emission spectra. Time-resolved photoluminescence (TRPL) under varying temperatures could elucidate quenching mechanisms .
  • Biological Interactions : Toxicity profiles (e.g., Sr²⁺ release kinetics in physiological media) remain unexplored. ICP-MS tracking in simulated body fluid (SBF) is advised .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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